4-(2-Methoxyethyl)morpholine
Overview
Description
4-(2-Methoxyethyl)morpholine is an organic compound with the molecular formula C7H15NO2. It is a derivative of morpholine, where the hydrogen atom at the fourth position is substituted with a 2-methoxyethyl group. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethyl)morpholine typically involves the reaction of morpholine with 2-methoxyethanol under acidic or basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+2-Methoxyethyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the electrophile used
Scientific Research Applications
4-(2-Methoxyethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)morpholine involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The methoxyethyl group enhances its solubility and facilitates its interaction with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methoxyethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of the methoxyethyl group.
4-(2-Hydroxyethyl)morpholine: A similar compound where the methoxy group is replaced by a hydroxy group.
Uniqueness: 4-(2-Methoxyethyl)morpholine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-(2-methoxyethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEQOSKUYPMJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065003 | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10220-23-2 | |
Record name | 4-(2-Methoxyethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10220-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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